REACTION_CXSMILES
|
Cl[C:2]12[CH2:10][CH2:9][C:5]([CH3:11])([C:6]([Cl:8])=[N:7]1)[O:4][C:3]2=[O:12].[CH2:13]1CCN2C(=NCCC2)C[CH2:14]1.C(O)C>C(Cl)(Cl)Cl>[Cl:8][C:6]1[N:7]=[C:2]([C:3]([O:4][CH2:13][CH3:14])=[O:12])[CH:10]=[CH:9][C:5]=1[CH3:11]
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Name
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4,6-Dichloro-1-methyl-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC12C(OC(C(=N1)Cl)(CC2)C)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After 5 minutes of stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 15 minutes of stirring at ambient temperature
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Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography (80 g SiO2, 0-100% EtOAc in hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)C(=O)OCC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |